molecular formula C12H17NO3S B3164076 3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 887833-55-8

3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B3164076
CAS No.: 887833-55-8
M. Wt: 255.34 g/mol
InChI Key: QXIZNMCRHOJCSV-UHFFFAOYSA-N
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Description

3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a substituted tetrahydrothiophene 1,1-dioxide derivative characterized by a 3-methoxybenzylamino group at the 3-position of the saturated thiophene ring. The 3-methoxybenzyl group may confer unique pharmacokinetic or pharmacodynamic properties, such as improved lipophilicity or receptor binding, compared to simpler alkyl or hydroxyalkyl substituents.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-16-12-4-2-3-10(7-12)8-13-11-5-6-17(14,15)9-11/h2-4,7,11,13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZNMCRHOJCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157223
Record name 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887833-55-8
Record name 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887833-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, tetrahydro-N-[(3-methoxyphenyl)methyl]-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide typically involves the reaction of 3-methoxybenzylamine with tetrahydrothiophene 1,1-dioxide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The methoxy group or the amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives.

Scientific Research Applications

3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydrothiophene 1,1-dioxide Derivatives

Compound Name Substituent(s) Key Properties/Applications References
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide 3-Methoxybenzylamino Hypothesized enhanced lipophilicity and receptor affinity due to aromatic methoxy group; potential pharmacological activity (e.g., anti-inflammatory, antibacterial). Inferred
3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Amino Water-soluble hydrochloride salt; used as a building block in drug synthesis (e.g., spirocyclic compounds) .
3-((2-Hydroxyethyl)amino)tetrahydrothiophene 1,1-dioxide 2-Hydroxyethylamino Polar substituent improves aqueous solubility; studied for solvent applications (e.g., sulfolane analogs) .
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide 6-Amino-2-methylpyrimidin-4-ylamino Heteroaromatic substituent may enable DNA intercalation or kinase inhibition; under investigation for anticancer activity .
Sulfolane (Tetrahydrothiophene 1,1-dioxide) None (parent compound) Industrial solvent for aromatic hydrocarbon separation; high polarity and thermal stability .

Key Findings:

Substituent Effects on Solubility: The 3-methoxybenzyl group likely reduces aqueous solubility compared to hydroxyethyl or unsubstituted analogs (e.g., sulfolane) but enhances membrane permeability . Hydrochloride salts (e.g., 3-aminotetrahydrothiophene 1,1-dioxide hydrochloride) exhibit improved solubility for pharmaceutical formulations .

Biological Activity: Aromatic substituents (e.g., 3-methoxybenzyl, pyrimidinyl) correlate with enhanced bioactivity. For instance, benzothiazine 1,1-dioxides with similar substituents demonstrate anti-inflammatory and antibacterial properties . The methoxy group may act as a metabolic stabilizer, delaying oxidative degradation compared to non-ether analogs .

Synthetic Accessibility: DA-mediated cyclization and LDA-based methods are common for constructing tetrahydrothiophene 1,1-dioxide cores . Introduction of the 3-methoxybenzylamino group would require selective alkylation or reductive amination steps, as seen in related amine-functionalized derivatives .

Industrial Applications: Unlike sulfolane, which is widely used in petrochemical separations , functionalized derivatives like this compound are more likely candidates for pharmaceuticals due to their tailored substituents .

Biological Activity

3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide is a chemical compound characterized by its unique structure, which includes a tetrahydrothiophene ring and a methoxybenzyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO3S
  • CAS Number : 887833-55-8
  • Molecular Weight : 229.33 g/mol

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methoxybenzylamine with tetrahydrothiophene 1,1-dioxide under controlled conditions to yield high purity and yield products. The reaction conditions often include specific temperature and pH levels to optimize the synthesis process.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with methoxy groups can demonstrate antibacterial activity against various strains of bacteria, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
3-(Methoxyphenyl)amino derivativeE. coli62.5
3-(Methoxyphenyl)amino derivativeE. faecalis78.12
Analog of tetrahydrothiopheneS. aureusVaries

Anticancer Activity

In vitro studies have demonstrated that this compound may possess antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines suggest moderate activity, indicating potential as a lead compound in anticancer drug development .

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µg/mL)Reference
HeLa226
A549242.52

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. These interactions may modulate enzyme activities or receptor functions, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

A notable study investigated the interaction of methoxy-substituted thiophene derivatives with bacterial proteins involved in resistance mechanisms. In silico analysis suggested that these compounds could effectively bind to the accessory gene regulator protein A (AgrA) in Staphylococcus aureus, potentially disrupting its function and enhancing susceptibility to antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide
Reactant of Route 2
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3-((3-Methoxybenzyl)amino)tetrahydrothiophene 1,1-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.